N-Carbobenzoxy-L-glutamic acid
Overview
Description
N-Carbobenzoxy-L-glutamic acid is a derivative of glutamic acid . It is used in research and has commercial applications as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Synthesis Analysis
N-Carbobenzoxy-L-glutamic acid can be synthesized through a ring-opening polymerization (ROP) and thiol-ene click reaction . This process involves the use of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-l-glutamic acid, BLG) as an amphiphilic copolymer, and β-thiopropionate as an acid-labile linkage .Molecular Structure Analysis
The molecular formula of N-Carbobenzoxy-L-glutamic acid is C13H15NO6 . Its molecular weight is 281.26 g/mol . The IUPAC name is (2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid .Chemical Reactions Analysis
N-Carbobenzoxy-L-glutamic acid is involved in the synthesis of regiospecific γ-glutamyl peptides through the ring-opening reaction of N-α-carbobenzoxy-L-glutamic anhydride and amino acids or peptides in the presence of N-hydroxysuccinimide .Physical And Chemical Properties Analysis
N-Carbobenzoxy-L-glutamic acid appears as a white to off-white powder .Scientific Research Applications
Specific Scientific Field
The application of N-Carbobenzoxy-L-glutamic acid is found in the field of Drug Delivery and Oncology .
Summary of the Application
N-Carbobenzoxy-L-glutamic acid is used in the development of pH-responsive micelles, which are a type of nanoparticle. These micelles are designed to enhance the delivery of anti-cancer drugs, specifically doxorubicin, to tumor cells .
Methods of Application or Experimental Procedures
The micelles are created using a copolymer of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-L-glutamic acid, BLG), with b-thio-propionate as an acid-labile linkage. The mPEG-S-PBLG copolymer is synthesized through one-step ring-opening polymerization (ROP) and thiol-ene click reaction. This copolymer can efficiently encapsulate doxorubicin to form micelles .
Results or Outcomes
The doxorubicin-loaded micelles were found to be stable under physiological conditions and disintegrated under acidic conditions, which are typical in the tumor microenvironment. This allows for targeted drug delivery to cancer cells and release of the drug in response to the low pH in endosomes/lysosomes, resulting in cell death. The micellar formulation also significantly prolonged blood circulation, reduced cardiac distribution, and selectively delivered more drugs to tumor tissue. Compared with free doxorubicin, the micelles significantly improved anti-tumor efficacy and reduced systemic and cardiac toxicity in two different tumor xenograft models .
Enhancing Transglutaminase Production
Specific Scientific Field
This application is found in the field of Microbiology and Food Science .
Summary of the Application
N-Carbobenzoxy-L-glutamic acid is used in the production of transglutaminase (TGase) from Streptomyces mobaraensis. TGase is an enzyme that catalyzes acyl-transfer reactions between the γ-carboxamide group of protein or peptide-bound glutamine and ε-amino group of lysine or other primary amines . This enzyme has extensive applications in food, medicine, and other industries .
Methods of Application or Experimental Procedures
The production of TGase is enhanced by iterative mutagenesis breeding with atmospheric and room-temperature plasma (ARTP). After eight rounds of iterative ARTP mutagenesis, four genetically stable mutants were identified, which showed increased TGase production .
Results or Outcomes
The best mutant exhibited a maximum TGase activity of 5.85 U/mL during flask fermentation. The overexpression of TGase zymogen gene in the mutants contributes to the increase in TGase production .
Modulating Antioxidant Defense Systems and Nutrient Homeostasis
Specific Scientific Field
This application is found in the field of Environmental Science and Plant Physiology .
Summary of the Application
N-Carbobenzoxy-L-glutamic acid is used to protect lentil seedlings from oxidative stress produced by toxic copper and allows them to survive under copper toxicity .
Methods of Application or Experimental Procedures
Lentil seedlings are exposed to excessive copper, and then pre-treated with L-glutamic acid. This treatment improves the phenotypic appearance of lentil seedlings, which is distinctly evidenced by higher biomass production, maintenance of water balance, and an increase in photosynthetic pigments when exposed to toxic copper .
Results or Outcomes
L-Glutamic acid also protected the seedlings from copper-induced oxidative stress by reducing the oxidative stress marker, specifically by the efficient action of enzymatic and non-enzymatic antioxidants, particularly ascorbate, catalase, monodehydroascorbate, and glutathione peroxidase and maintaining redox balance .
Enhancing Transglutaminase Production
Specific Scientific Field
This application is found in the field of Microbiology and Food Science .
Summary of the Application
N-Carbobenzoxy-L-glutamic acid is used in the production of transglutaminase (TGase) from Streptomyces mobaraensis. TGase is an enzyme that catalyzes acyl-transfer reactions between the γ-carboxamide group of protein or peptide-bound glutamine and ε-amino group of lysine or other primary amines . This enzyme has extensive applications in food, medicine, and other industries .
Methods of Application or Experimental Procedures
The production of TGase is enhanced by iterative mutagenesis breeding with atmospheric and room-temperature plasma (ARTP). After eight rounds of iterative ARTP mutagenesis, four genetically stable mutants were identified, which showed increased TGase production .
Results or Outcomes
The best mutant exhibited a maximum TGase activity of 5.85 U/mL during flask fermentation. The overexpression of TGase zymogen gene in the mutants contributes to the increase in TGase production .
Modulating Antioxidant Defense Systems and Nutrient Homeostasis
Specific Scientific Field
This application is found in the field of Environmental Science and Plant Physiology .
Summary of the Application
N-Carbobenzoxy-L-glutamic acid is used to protect lentil seedlings from oxidative stress produced by toxic copper and allows them to survive under copper toxicity .
Methods of Application or Experimental Procedures
Lentil seedlings are exposed to excessive copper, and then pre-treated with L-glutamic acid. This treatment improves the phenotypic appearance of lentil seedlings, which is distinctly evidenced by higher biomass production, maintenance of water balance, and an increase in photosynthetic pigments when exposed to toxic copper .
Results or Outcomes
L-Glutamic acid also protected the seedlings from copper-induced oxidative stress by reducing the oxidative stress marker, specifically by the efficient action of enzymatic and non-enzymatic antioxidants, particularly ascorbate, catalase, monodehydroascorbate, and glutathione peroxidase and maintaining redox balance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883660 | |
Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbobenzoxy-L-glutamic acid | |
CAS RN |
1155-62-0, 63648-73-7 | |
Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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